molecular formula C12H15BClNO3 B1418704 (4-Chloro-3-(piperidine-1-carbonyl)phenyl)boronic acid CAS No. 871332-70-6

(4-Chloro-3-(piperidine-1-carbonyl)phenyl)boronic acid

Cat. No. B1418704
M. Wt: 267.52 g/mol
InChI Key: QNOMMSMMADZNCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-(piperidine-1-carbonyl)phenyl)boronic acid, also known as CPPB, is a boronic acid derivative that is widely used in organic synthesis and chemical biology. CPPB is a versatile reagent that can be used for a variety of purposes, from the synthesis of pharmaceutical compounds to the labeling of proteins. It is also used for the preparation of derivatives of biologically active compounds, such as peptides, oligonucleotides, and carbohydrates. CPPB is a highly reactive compound, and its reactivity can be modulated by changing the pH of the reaction medium. This makes it a useful tool for the synthesis of complex molecules.

Scientific Research Applications

  • Summary of the Application : This compound is used in the protodeboronation of pinacol boronic esters. Pinacol boronic esters are valuable building blocks in organic synthesis .
  • Methods of Application : The exact method of application is not specified in the source, but it involves a catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
  • Results or Outcomes : The protodeboronation was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . It was also applied to methoxy protected (−)-Δ8-THC and cholesterol .

properties

IUPAC Name

[4-chloro-3-(piperidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BClNO3/c14-11-5-4-9(13(17)18)8-10(11)12(16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOMMSMMADZNCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C(=O)N2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661221
Record name [4-Chloro-3-(piperidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-3-(piperidine-1-carbonyl)phenyl)boronic acid

CAS RN

871332-70-6
Record name B-[4-Chloro-3-(1-piperidinylcarbonyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871332-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-Chloro-3-(piperidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chloro-3-(piperidine-1-carbonyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-Chloro-3-(piperidine-1-carbonyl)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(4-Chloro-3-(piperidine-1-carbonyl)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(4-Chloro-3-(piperidine-1-carbonyl)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(4-Chloro-3-(piperidine-1-carbonyl)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(4-Chloro-3-(piperidine-1-carbonyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.